Isopropyl chloroformate

Descripción

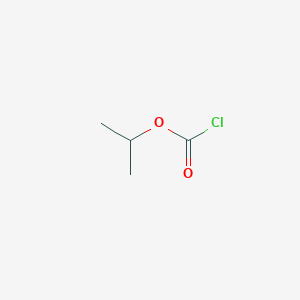

Structure

3D Structure

Propiedades

IUPAC Name |

propan-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(2)7-4(5)6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRIRQXJSNCSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2, Array | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026786 | |

| Record name | Isopropyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl chloroformate appears as a clear colorless volatile liquid with a pungent irritating odor. About the same density as water and insoluble in water. Floats on water Very irritating to skin and eyes and very toxic by inhalation, ingestion and skin absorption. Used to make other chemicals., Clear liquid with an irritating odor; [CAMEO] Reacts with water evolving hydrogen chloride; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

220 °F at 761 mmHg (EPA, 1998), 104.6 °C @ 761 MM HG, 104.6 °C | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

60.1 °F (EPA, 1998), 15.6 °C, 20 °C c.c. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SOL IN ETHER, Solubility in water: slow reaction | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.08 (EPA, 1998) - Denser than water; will sink, 1.078 (20 °C/4 °C), Relative density (water = 1): 1.08 | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

100 mm Hg @ 47 °C, Vapor pressure, kPa at 20 °C: 3 | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

108-23-6 | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3706 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/isopropyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LG1G18VXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2848 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0287 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Isopropyl chloroformate physical properties

An In-depth Technical Guide to the Physical Properties of Isopropyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 108-23-6) is a colorless to pale yellow liquid organic compound with a pungent, irritating odor.[1][2][3] It is a highly flammable and corrosive chemical intermediate used primarily in organic synthesis and for the creation of free-radical polymerization initiators.[3][4][5] This document provides a comprehensive overview of its core physical properties, synthesis methodology, and safety information, tailored for a technical audience.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 108-23-6[1][6] |

| Molecular Formula | C₄H₇ClO₂[1][4][7] |

| Molecular Weight | 122.55 g/mol [1][4][8] |

| Appearance | Colorless liquid with a pungent odor[1][3][6] |

| Density | 1.074 - 1.08 g/cm³ at 20°C[1][8][9] |

| Boiling Point | 103 - 105 °C[4][9][10][11] |

| Melting Point | -81 °C[12] |

| Flash Point | 14 - 20 °C (Closed Cup)[1][6][10] |

| Refractive Index | 1.4013 - 1.485 at 20°C[1][4][10][11] |

| Vapor Density | 4.2 (Air = 1)[1][8] |

| Vapor Pressure | 26.1 - 28 mmHg at 20-25°C[4][12] |

| Autoignition Temp. | >500 °C[6] |

| Explosive Limits | 4-15% by volume in air[6][9] |

Solubility and Reactivity

This compound is insoluble in water and decomposes upon contact with water or moist air, forming isopropyl alcohol, hydrogen chloride (HCl), and carbon dioxide.[1][8][10][13] It is soluble in common organic solvents such as ether, benzene, acetone, and chloroform.[2][9][10] The compound is thermally unstable and may explode upon heating.[6] It reacts violently with water, acids, alkalis, metals, amines, alcohols, and oxidizing agents.[9][14]

Experimental Protocols: Synthesis

Methodology: Synthesis from Isopropanol and Phosgene

The primary industrial method for synthesizing this compound involves the reaction of anhydrous isopropyl alcohol with a molar excess of dry, chlorine-free phosgene at low temperatures.[1]

Experimental Workflow:

-

Reactant Preparation: Anhydrous isopropyl alcohol and purified phosgene are prepared and chilled.

-

Reaction: The alcohol is slowly added to the excess phosgene in a reaction vessel maintained at a low temperature. The reaction is exothermic and requires careful temperature control to prevent unwanted side reactions and decomposition.

-

Byproduct Removal: The reaction produces hydrogen chloride (HCl) as a major byproduct, which is typically removed as a gas.

-

Purification: The crude this compound is then purified, often through distillation, to remove any remaining reactants, byproducts, and impurities such as the corresponding carbonate.[1]

Below is a diagram illustrating the logical workflow for this synthesis process.

Safety and Handling

This compound is a highly hazardous substance that requires stringent safety protocols.

-

Toxicity: It is highly toxic if inhaled, harmful if swallowed, and corrosive to the eyes, skin, and respiratory tract.[1][9][14] Inhalation can cause delayed pulmonary edema, similar to phosgene exposure.[6][8]

-

Flammability: The liquid and its vapor are highly flammable, and vapor/air mixtures are explosive.[6][10][14] It must be kept away from open flames, sparks, and other ignition sources.[6]

-

Handling: Work should be conducted in a well-ventilated area, preferably within a closed system or with local exhaust ventilation.[6] Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, is mandatory.[10]

-

Storage: Store in a cool (recommended 2-8°C), dry, fireproof, and well-ventilated area, separated from incompatible materials.[4][5][6] Containers should be kept tightly closed under an inert atmosphere (e.g., nitrogen) due to its sensitivity to moisture.[5]

References

- 1. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 108-23-6: this compound | CymitQuimica [cymitquimica.com]

- 3. kansashealthsystem.com [kansashealthsystem.com]

- 4. This compound CAS#: 108-23-6 [m.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. This compound [training.itcilo.org]

- 7. sielc.com [sielc.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. valsynthese.ch [valsynthese.ch]

- 10. This compound | 108-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. chemwhat.com [chemwhat.com]

- 12. This compound CAS 108-23-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. This compound | 108-23-6 [chemicalbook.com]

- 14. ICSC 0287 - this compound [inchem.org]

An In-depth Technical Guide to the Chemical Compatibility of Isopropyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of isopropyl chloroformate (IPCF), a crucial reagent in organic synthesis and the pharmaceutical industry. Understanding its reactivity and compatibility with various materials is paramount for ensuring safety, process integrity, and the quality of research and development outcomes. This document outlines the reactivity profile of IPCF, its compatibility with common laboratory materials, and standardized protocols for compatibility testing.

Executive Summary

This compound is a highly reactive acyl chloride that serves as a versatile intermediate in chemical synthesis. Its reactivity, however, necessitates careful consideration of material selection for handling, storage, and reaction vessels. The primary mode of incompatibility stems from its susceptibility to hydrolysis and its reactivity with nucleophiles. This guide summarizes known compatibility data for metals, plastics, and elastomers, provides detailed experimental testing protocols, and illustrates key reaction pathways and experimental workflows.

Reactivity of this compound

The chemical behavior of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is bonded to a good leaving group (chloride). This makes it highly susceptible to attack by nucleophiles.

Hydrolysis (Solvolysis)

In the presence of water or other protic solvents (solvolysis), this compound decomposes. This reaction is a critical factor in its incompatibility with many materials, as it often proceeds in the presence of atmospheric moisture. The hydrolysis reaction produces isopropanol, carbon dioxide, and corrosive hydrogen chloride (HCl).[1]

Reaction Pathway: Hydrolysis

Caption: Hydrolysis of this compound.

The rate of hydrolysis is significant, with a reported half-life of 5.6 minutes at 25°C in water.[1] The kinetics of solvolysis in various solvents have been studied, revealing that the mechanism can shift from a bimolecular addition-elimination pathway in more nucleophilic solvents to a unimolecular ionization pathway in more ionizing solvents.[2][3]

Table 1: Solvolysis Rate Constants for this compound at 25.0 °C

| Solvent | Rate Constant (k) x 10⁵ s⁻¹ |

| 100% Water | 2050 |

| 100% Methanol | 1.14 |

| 100% Ethanol | 0.353 |

| 90% Acetone | 7.91 |

| 80% Acetone | 43.1 |

Source: Data compiled from scientific literature.[2][3][4]

Reactivity with Other Nucleophiles

This compound readily reacts with a variety of nucleophiles, which is the basis for its utility in synthesis but also a source of incompatibility.

-

Amines: Reacts with primary and secondary amines to form carbamates.

-

Alcohols: Reacts with alcohols to form carbonates.

-

Strong Bases: Incompatible with strong bases such as sodium hydroxide and potassium hydroxide.

-

Thiols: Reacts with thiols to form thiocarbonates.

Compatibility with Metals

Direct quantitative corrosion rate data for this compound is scarce in publicly available literature. However, its incompatibility with many metals can be inferred from its reactivity, particularly its hydrolysis to hydrogen chloride (HCl). In the presence of moisture, the generated HCl is highly corrosive to many metals.

Table 2: Qualitative Compatibility of this compound with Metals

| Metal | Compatibility Rating | Notes |

| Stainless Steel (304, 316) | Fair to Good (Anhydrous) | Susceptible to pitting and crevice corrosion, especially in the presence of moisture due to HCl formation. Passivated surfaces offer better resistance. |

| Aluminum | Poor | Readily attacked, especially in the presence of moisture. The formation of aluminum chloride can catalyze further corrosion. |

| Carbon Steel | Poor | Rapidly corrodes in the presence of moist this compound due to HCl formation. |

| Copper and Copper Alloys | Poor | Corrodes, particularly in humid atmospheres. |

| Iron | Poor | Incompatible; catalyzes decomposition. |

| Hastelloy C | Good to Excellent | Generally resistant to HCl and other acidic chlorides. |

| Titanium | Good to Excellent | Forms a stable passive oxide layer, offering good resistance. |

Logical Relationship: Metal Corrosion

Caption: Corrosion mechanism of metals by moist IPCF.

Compatibility with Plastics and Elastomers

The compatibility of this compound with polymers depends on the specific polymer structure. Generally, highly fluorinated polymers and elastomers show the best resistance.

Table 3: Qualitative Compatibility of this compound with Plastics

| Plastic | Compatibility Rating | Notes |

| Polytetrafluoroethylene (PTFE) | A - Excellent | Highly resistant to a wide range of chemicals, including acyl chlorides.[5][6][7][8][9] |

| Polypropylene (PP) | D - Severe Effect (with Acetyl Chloride) | Generally good resistance to acids and organic solvents, but strong oxidizing agents are not compatible.[10][11] Data for acetyl chloride suggests poor compatibility. |

| Polyethylene (LDPE/HDPE) | A - Good (with Benzyl Chloroformate) | May be suitable for short-term contact, but testing is recommended.[12][13][14][15] Susceptible to stress cracking with some chemicals. |

| Polyvinyl Chloride (PVC) | Poor to Fair | Can be attacked by chlorinated solvents and aromatic hydrocarbons. |

| Perfluoroalkoxy (PFA) | A - Excellent | Similar chemical resistance to PTFE. |

| Polyetheretherketone (PEEK) | Good | Good chemical resistance, but testing under specific conditions is advised. |

Table 4: Qualitative Compatibility of this compound with Elastomers

| Elastomer | Compatibility Rating | Notes |

| Fluoroelastomer (FKM/Viton®) | D - Severe Effect (with Ethyl Chloroformate) | Generally excellent chemical resistance, but chloroformates can cause degradation.[16][17] |

| Perfluoroelastomer (FFKM/Kalrez®) | A - Excellent | Offers the broadest range of chemical resistance among elastomers. |

| Ethylene Propylene Diene Monomer (EPDM) | D - Severe Effect | Poor resistance to chlorinated solvents. |

| Nitrile (Buna-N) | D - Severe Effect | Poor resistance to strong acids and chlorinated hydrocarbons. |

| Silicone | D - Severe Effect | Generally poor compatibility with aggressive chemicals and solvents. |

Rating Key: A=Excellent, B=Good, C=Fair, D=Severe Effect/Not Recommended. Ratings are often based on data for similar chloroformates and should be used as a guideline. Specific testing is highly recommended.

Experimental Protocols for Compatibility Testing

For critical applications, direct experimental testing is the most reliable method to determine material compatibility. Standardized methods from organizations like ASTM International should be employed.

Protocol for Metals (Based on ASTM G31)

This protocol outlines a laboratory immersion test to determine the corrosion resistance of metals.

Objective: To measure the mass loss of a metal specimen when immersed in this compound over a specified time and temperature.

Materials & Apparatus:

-

Metal coupons with known surface area and mass.

-

Glass test tubes or flasks with stoppers.

-

Constant temperature bath.

-

Analytical balance.

-

This compound (anhydrous).

-

Cleaning solutions (e.g., appropriate acid or organic solvent, as per ASTM G1).

Procedure:

-

Specimen Preparation: Clean metal coupons to remove any surface contaminants, dry, and weigh to the nearest 0.1 mg.

-

Immersion: Place a coupon in a test vessel. Add a sufficient volume of this compound to fully immerse the specimen. Seal the vessel to prevent moisture ingress and evaporation.

-

Exposure: Place the vessel in a constant temperature bath for a predetermined duration (e.g., 24, 48, 168 hours).

-

Cleaning: After exposure, remove the coupon, clean off corrosion products according to ASTM G1 procedures, rinse, dry, and re-weigh.

-

Evaluation: Calculate the corrosion rate in millimeters per year (mm/yr) or mils per year (mpy) using the mass loss data. Visually inspect for pitting or other localized corrosion.

Experimental Workflow: Metal Corrosion Testing (ASTM G31)

Caption: Workflow for Metal Compatibility Testing.

Protocol for Plastics (Based on ASTM D543)

Objective: To evaluate the resistance of plastic materials to this compound by measuring changes in physical properties.

Procedure:

-

Specimen Preparation: Use standard test specimens (e.g., tensile bars). Measure and weigh the specimens.

-

Immersion: Immerse specimens in this compound at a specified temperature for a set duration.

-

Post-Exposure Analysis: Remove specimens, wipe dry, and re-weigh to determine mass change.

-

Property Testing: Condition the specimens and then test for changes in physical properties such as tensile strength, elongation, and hardness compared to unexposed control specimens.

-

Visual Inspection: Examine for swelling, discoloration, crazing, or cracking.

Protocol for Elastomers (Based on ASTM D471)

Objective: To determine the effect of this compound on elastomers by measuring changes in volume, mass, and hardness.

Procedure:

-

Specimen Preparation: Use standard elastomer specimens. Record initial mass, volume (via fluid displacement), and durometer hardness.

-

Immersion: Immerse the specimens in this compound under controlled temperature and time conditions.

-

Post-Immersion Evaluation: After exposure, remove the specimens, quickly blot dry, and immediately measure the change in mass and volume.

-

Hardness Testing: After a recovery period, measure the final durometer hardness.

-

Reporting: Report the percentage change in mass, volume, and the change in hardness points.

Conclusions and Recommendations

This compound is a highly reactive chemical that requires careful material selection for safe and effective use.

-

Recommended Materials: For applications requiring high chemical resistance, PTFE , PFA , Hastelloy C , and Titanium are the preferred materials of construction. Glassware is also an excellent choice for laboratory-scale operations.

-

Materials to Avoid: Aluminum , carbon steel , copper , and most common elastomers such as EPDM , Nitrile , and Silicone should be avoided. Plastics like Polypropylene and PVC are also not recommended for prolonged contact.

-

Moisture Control: The presence of moisture is a critical factor that drastically increases the corrosive nature of this compound towards metals. Operations should be conducted under anhydrous conditions, and storage should be under an inert atmosphere.

-

Verification: The compatibility data in this guide should be used as a starting point. For any critical application, especially in drug development and manufacturing, it is imperative to conduct specific compatibility testing under conditions that mimic the intended process.

References

- 1. nationalacademies.org [nationalacademies.org]

- 2. mdpi.com [mdpi.com]

- 3. Grunwald-Winstein Analysis - this compound Solvolysis Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. calpaclab.com [calpaclab.com]

- 6. foxxlifesciences.in [foxxlifesciences.in]

- 7. labdepotinc.com [labdepotinc.com]

- 8. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 9. ipolymer.com [ipolymer.com]

- 10. calpaclab.com [calpaclab.com]

- 11. icarusgroup.co.uk [icarusgroup.co.uk]

- 12. Easy Check: Polyethylene Chemical Compatibility Chart [absorbentsonline.com]

- 13. paramountmaterials.com [paramountmaterials.com]

- 14. cobrook.co.uk [cobrook.co.uk]

- 15. spilltech.com [spilltech.com]

- 16. FKM (Fluorine Kautschuk Material) – Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 17. missionrubber.com [missionrubber.com]

Spectroscopic Data of Isopropyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl chloroformate, a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.08 | Septet | 6.3 | -CH- |

| 1.38 | Doublet | 6.3 | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon NMR) Data

Reference Data: Isopropyl Chloroacetate

| Chemical Shift (δ) ppm | Assignment |

| 167.1 | C=O |

| 69.5 | -CH- |

| 40.8 | -CH₂Cl |

| 21.7 | -CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2985 | C-H stretch (alkane) |

| 1778 | C=O stretch (chloroformate) |

| 1175 | C-O stretch |

| 785 | C-Cl stretch |

Sample Preparation: Neat liquid film

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 124 | < 5 | [M+2]⁺ (isotope peak) |

| 122 | < 5 | [M]⁺ (molecular ion) |

| 107 | 63.6 | [M - CH₃]⁺ |

| 63 | 100.0 | [COCl]⁺ |

| 43 | 98.3 | [CH(CH₃)₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Accurate spectroscopic data acquisition requires meticulous sample handling and appropriate instrumental parameters, especially for a reactive and moisture-sensitive compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Due to the reactivity of this compound with moisture, all glassware (NMR tube, pipettes, vials) must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Use a deuterated solvent that has been dried over molecular sieves, such as chloroform-d (CDCl₃).

-

Prepare the sample in a glovebox or using Schlenk line techniques to minimize exposure to atmospheric moisture.

-

A typical sample concentration for ¹H NMR is 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a higher concentration (50-100 mg) is often required.

-

Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

This is the most common method for liquid samples.

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. They should be stored in a desiccator when not in use.

-

In a dry environment, place one to two drops of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film. Avoid introducing air bubbles.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

GC-MS (Gas Chromatography-Mass Spectrometry) Protocol

-

Sample Preparation:

-

Due to its reactivity, direct injection of this compound can be challenging. Derivatization is a common strategy. However, for direct analysis, the following precautions are necessary.

-

Use a dry, inert solvent such as dichloromethane or hexane for dilution.

-

Prepare a dilute solution (e.g., 1 mg/mL) in a clean, dry vial.

-

The vial should be sealed with a cap containing a septum to allow for autosampler injection while minimizing atmospheric exposure.

-

-

Instrumentation and Analysis:

-

Gas Chromatograph (GC):

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Set the injector temperature to a value that ensures rapid volatilization without causing thermal decomposition (e.g., 250 °C).

-

Program the oven temperature to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation of the analyte from any impurities or the solvent.

-

-

Mass Spectrometer (MS):

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).

-

The ion source and transfer line temperatures should be maintained at appropriate values (e.g., 200 °C and 280 °C, respectively) to prevent condensation.

-

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a reactive compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Isopropyl Chloroformate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isopropyl chloroformate, a versatile and highly reactive chemical intermediate, plays a crucial role in a multitude of applications ranging from pharmaceutical synthesis to the production of agrochemicals and polymers.[1][2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis, key applications in research and drug development, and essential safety and handling protocols.

Chemical Identification

Physicochemical Properties

This compound is a colorless, volatile liquid characterized by a pungent, irritating odor.[4][6][8] It is highly flammable and reacts with water.[6][8] The key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C4H7ClO2 | [4][6][7] |

| Molecular Weight | 122.55 g/mol | [4][6] |

| Density | 1.08 g/cm³ (at 20°C) | [7] |

| Boiling Point | ~105-108 °C at 760 mmHg | [1] |

| Melting Point | -81 °C | [1][9] |

| Flash Point | 16-25 °C (Closed Cup) | [1][7] |

| Vapor Pressure | 26.1 mmHg (at 25°C) | [1] |

| Refractive Index | ~1.401-1.409 (at 20°C) | [1][4] |

| Solubility | Soluble in organic solvents (ether, acetone, benzene, chloroform, toluene); Decomposes in water. | [4][7] |

Synthesis and Manufacturing

The primary industrial method for producing this compound involves the reaction of anhydrous isopropyl alcohol with an excess of phosgene under controlled, low-temperature conditions.[4][6][10] This process must be carefully managed to prevent side reactions and ensure high purity. The phosgene is often used in a solution with a solvent like dichloromethane.[10]

Caption: General synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable reagent due to its ability to introduce the isopropoxycarbonyl protecting group or to act as an activator for carboxylic acids.

1. Peptide Synthesis

In peptide synthesis, this compound is used in the "mixed anhydride" method for forming peptide bonds.[11] It reacts with an N-protected amino acid to form a highly reactive mixed anhydride intermediate. This intermediate then readily couples with the free amino group of another amino acid or peptide, forming the desired peptide bond with a reduced risk of racemization compared to other chloroformates.[11]

Caption: Role in mixed anhydride peptide bond formation.

2. Pharmaceutical and Agrochemical Intermediate

This compound is a key building block for a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3]

-

Pharmaceuticals: It is used in the synthesis of drugs such as antihistamines and antidepressants.[1] Its reactivity with amines and alcohols allows for the formation of carbamate and carbonate linkages, which are common moieties in drug molecules.[7]

-

Agrochemicals: It serves as a critical intermediate in the production of fungicides, such as Diethofencarb, and various herbicides.[1]

3. Polymerization Initiator

The compound is also used as an intermediate in the manufacture of polymerization initiators, particularly for polyvinyl chloride (PVC) production.[4][10]

Experimental Protocols: Safety and Handling

This compound is a hazardous substance that requires strict safety protocols. It is corrosive, highly toxic by inhalation, ingestion, and skin absorption, and is extremely flammable.[8][12][13]

Personal Protective Equipment (PPE)

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. A positive-pressure Self-Contained Breathing Apparatus (SCBA) is required for high-concentration exposures.[8]

-

Hand Protection: Wear impervious, chemically resistant gloves.[14]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[14]

-

Skin and Body Protection: Wear a lab coat or chemically resistant clothing and closed-toe shoes. An emergency shower and eyewash station must be readily accessible.[14][15]

Handling and Storage

-

Handling: Use only non-sparking tools and explosion-proof equipment.[14][15] Ground and bond metal containers during transfer to prevent static discharge.[15] Avoid contact with water, moist air, metals (especially iron), and heat sources.[7][12] The substance hydrolyzes to form corrosive hydrogen chloride gas.[6][12]

-

Storage: Store in a cool, dry, well-ventilated, fireproof area away from incompatible materials.[13][15] Keep containers tightly sealed under an inert atmosphere. Refrigerated storage is often recommended (0-10°C), but it is critical to note that explosions have been reported in refrigerators, so appropriate explosion-proof units must be used.[12][15]

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. Delayed onset pulmonary edema is a risk.[8][12][13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[8][14] Seek immediate medical attention for chemical burns.[8]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[8][13][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give small amounts of water to drink. Seek immediate medical attention.[8][13][14]

Disposal

Dispose of waste in accordance with all local, state, and federal regulations. This compound can be neutralized by slow addition to a cold alkaline solution.[7] Do not wash away into sewers.[13]

References

- 1. innospk.com [innospk.com]

- 2. This compound|Research Reagent & Intermediate [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS RN 108-23-6 | Fisher Scientific [fishersci.com]

- 6. This compound | 108-23-6 [chemicalbook.com]

- 7. framochem.com [framochem.com]

- 8. kansashealthsystem.com [kansashealthsystem.com]

- 9. This compound CAS 108-23-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Preparation method for synthesizing this compound through reaction of isopropanol and phosgene - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. This compound [training.itcilo.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. nj.gov [nj.gov]

Isopropyl Chloroformate: A Technical Overview of its Core Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the fundamental chemical properties of isopropyl chloroformate, a key reagent in organic synthesis. The document focuses on its molecular formula and weight, presenting the data in a clear, tabular format for ease of reference.

Chemical Identity and Molecular Properties

This compound, also known as propan-2-yl carbonochloridate, is a colorless liquid with a pungent odor.[1][2] It is classified as an acyl chloride and is utilized as a reagent in various organic syntheses.[3] Due to its reactivity, particularly with water, it requires careful handling in laboratory settings.[3][4]

The core quantitative data for this compound is summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C4H7ClO2 | PubChem[1], ChemicalBook[2] |

| Molecular Weight | 122.55 g/mol | ChemicalBook[2], NOAA[5], CymitQuimica[3] |

| Alternate Formula | (CH3)2CHOCOCl | PubChem[1] |

| CAS Number | 108-23-6 | PubChem[1], ChemicalBook[2] |

Methodological Considerations

The determination of a compound's molecular formula and weight are fundamental analytical procedures in chemistry.

-

Molecular Formula Determination: This is typically achieved through elemental analysis, which determines the mass percentages of each element in a sample. This empirical data is then used to derive the simplest whole-number ratio of atoms, and in conjunction with molecular weight data, the molecular formula.

-

Molecular Weight Determination: Mass spectrometry is the primary technique for determining the molecular weight of a compound. This method measures the mass-to-charge ratio of ionized molecules, providing a precise molecular weight.

Given that these are standard and universally accepted analytical methods, detailed experimental protocols are extensive and beyond the scope of this specific guide. For researchers requiring detailed procedural information, standard analytical chemistry texts and pharmacopeial guidelines are recommended.

Inapplicability of Signaling Pathway Visualization

The request for diagrams of signaling pathways is not applicable to the chemical properties of this compound. Signaling pathways are complex biological processes involving the interaction of proteins and other molecules within a cell to elicit a specific response. As a simple organic reagent, this compound does not have an associated biological signaling pathway. Visualization using tools like Graphviz is therefore not relevant for describing its fundamental chemical data. A more appropriate visualization for this compound would be its 2D or 3D chemical structure.

Logical Workflow for Data Presentation

The logical flow for presenting the information in this guide is straightforward and is intended to provide the most critical information upfront.

References

- 1. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 108-23-6 [chemicalbook.com]

- 3. CAS 108-23-6: this compound | CymitQuimica [cymitquimica.com]

- 4. kansashealthsystem.com [kansashealthsystem.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Core Physical Properties of Isopropyl Chloroformate

An In-depth Technical Guide to the Physical Properties of Isopropyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of this compound. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a workflow for property verification.

This compound is a colorless, volatile liquid with a pungent odor.[1][2] It is utilized as a chemical intermediate in organic synthesis and for creating free-radical polymerization initiators.[2][3] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for its safe handling, application in synthetic protocols, and process scale-up. The compound is highly flammable, reacts with water, and is toxic upon inhalation, ingestion, or skin absorption.[1][2]

Data Summary

The following table summarizes the reported boiling point and density of this compound from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 105 °C | Atmospheric Pressure |

| 103-105 °C | Atmospheric Pressure | |

| Density | 0.892 g/mL | at 25 °C |

| 1.07 g/mL | Specific Gravity (20/20) | |

| ~ Same as water | General Observation |

References:[1][2][3][4][5][6][7]

Experimental Protocols

Accurate determination of physical constants is fundamental in chemical research. The following sections detail standard laboratory procedures for measuring the boiling point and density of liquid compounds like this compound.

Protocol 1: Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (-10 to 110 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil (e.g., paraffin oil)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Sample Preparation: Fill the small test tube with 2-3 mL of this compound.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the liquid level is above that of the sample but the top of the test tube remains open to the atmosphere.[8]

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.[8]

-

Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. Turn off the heat.

-

Reading: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[8] Record this temperature. For accuracy, repeat the measurement.

Protocol 2: Determination of Density (Pycnometer Method)

This protocol uses a pycnometer (density bottle) to accurately determine the mass of a precisely known volume of liquid, yielding a highly accurate density value.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper

-

Analytical balance (readable to ±0.001 g)

-

Thermometer

-

Distilled water

-

The liquid sample (this compound)

-

Acetone (for cleaning and drying)

Procedure:

-

Measure Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and its stopper. Weigh it on the analytical balance and record the mass (m₁).[10]

-

Measure Mass with Distilled Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary. Dry the exterior completely and weigh the filled pycnometer. Record the mass (m₂). Record the temperature of the water.

-

Measure Mass with Sample Liquid: Empty and thoroughly dry the pycnometer. Fill it with this compound, insert the stopper, and remove any excess liquid from the exterior. Weigh the filled pycnometer and record the mass (m₃).[10]

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (V) = (Mass of water) / (Density of water at the measured temperature)

-

Mass of sample liquid = m₃ - m₁

-

Density of sample (ρ) = (Mass of sample liquid) / V [10]

-

Mandatory Visualizations

Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the determination and verification of the boiling point and density of a chemical substance in a research setting.

Caption: Experimental workflow for determining and verifying physical properties.

References

- 1. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 108-23-6 [m.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 108-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 108-23-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. valsynthese.ch [valsynthese.ch]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of Isopropyl Chloroformate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl chloroformate in various organic solvents. This compound is a crucial reagent in organic synthesis, particularly valued as an activating agent, a key building block for complex intermediates, and a derivatizing agent for polar molecules in analytical and pharmaceutical applications. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring safe handling, and developing robust analytical methods.

Core Concepts in this compound Solubility

This compound is a colorless, volatile liquid with a pungent odor. Its reactivity, particularly its sensitivity to moisture, dictates its solubility characteristics and handling requirements. The molecule's ester and acyl chloride functionalities allow for miscibility and solubility in a wide range of common organic solvents. However, it reacts with protic solvents, such as water and alcohols. While it is reported to be insoluble in water, it undergoes slow decomposition to form isopropyl alcohol, hydrochloric acid, and carbon dioxide[1][2]. This reactivity must be considered when selecting solvents and designing experiments.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature, largely due to its reactive nature. However, qualitative and semi-quantitative data from various sources provide valuable guidance for its use. The following table summarizes the available information on the solubility of this compound in a range of organic solvents.

| Solvent Class | Solvent | Solubility Description | Source(s) |

| Ethers | Diethyl Ether | Very Soluble; Miscible | [3][4] |

| Tetrahydrofuran (THF) | Soluble | [5] | |

| Chlorinated Solvents | Dichloromethane | Soluble | [1] |

| Chloroform | Sparingly Soluble; Soluble | [1][4] | |

| Hydrocarbons | Toluene | Soluble (Commercially available as a 1.0 M solution) | [1] |

| Benzene | Soluble; Miscible | [4][6] | |

| Ketones | Acetone | Soluble | [4][5] |

| Esters | Ethyl Acetate | Slightly Soluble | [1] |

Experimental Protocol for Solubility Determination

Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Oven-dried glassware (e.g., vials with PTFE-lined caps, graduated cylinders, syringes)

-

Inert gas supply (e.g., nitrogen or argon)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Gas chromatography (GC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.

-

Handle this compound and anhydrous solvents under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to minimize exposure to moisture.

-

-

Sample Preparation:

-

Add a known volume of the anhydrous organic solvent to a series of vials.

-

Incrementally add known masses of this compound to each vial to create a range of concentrations.

-

Ensure that in some vials, an excess of undissolved this compound is visible, indicating that saturation has been exceeded.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). The exact time should be determined through preliminary experiments to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow any undissolved material to settle.

-

Carefully extract an aliquot of the supernatant from each vial containing excess solute using a syringe fitted with a filter to remove any suspended particles.

-

Dilute the aliquot with a known volume of the anhydrous solvent.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.

-

-

Data Interpretation:

-

The concentration of the saturated solution represents the solubility of this compound in that solvent at the specified temperature.

-

The results should be reported in appropriate units, such as g/100 mL or mol/L.

-

Logical Workflow: this compound in Derivatization for Analysis

This compound is widely used as a derivatizing agent to improve the chromatographic properties and detectability of polar molecules containing hydroxyl or amine functional groups. The following diagram illustrates a typical workflow for this application.

Caption: Workflow for analyte derivatization using this compound.

Synthesis of this compound

A common industrial method for the preparation of this compound involves the reaction of anhydrous isopropyl alcohol with a molar excess of dry, chlorine-free phosgene at low temperatures[2]. This process is outlined in the diagram below.

Caption: Synthesis of this compound from isopropyl alcohol and phosgene.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents, provided a general experimental protocol for its determination, and illustrated its application in a common analytical workflow and its synthesis. For researchers, scientists, and drug development professionals, a clear understanding of these properties is essential for the effective and safe utilization of this versatile chemical reagent. Due to its reactivity, it is imperative to handle this compound under anhydrous conditions and with appropriate safety precautions.

References

- 1. This compound | 108-23-6 [chemicalbook.com]

- 2. This compound CAS#: 108-23-6 [m.chemicalbook.com]

- 3. This compound | C4H7ClO2 | CID 7917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 108-23-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. framochem.com [framochem.com]

- 6. valsynthese.ch [valsynthese.ch]

An In-depth Technical Guide to the Reactivity of Isopropyl Chloroformate with Water and Moisture

For Researchers, Scientists, and Drug Development Professionals

Isopropyl chloroformate (IPCF) is a highly reactive chemical intermediate crucial in various synthetic processes within the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its reactivity, particularly its vigorous and exothermic reaction with water and moisture. A thorough understanding of this reactivity is paramount for its safe handling, optimal use in synthesis, and for ensuring the stability of processes where it is a key reagent. This guide provides a comprehensive overview of the reactivity of this compound with water, detailing the reaction kinetics, mechanisms, and products, supported by quantitative data and experimental considerations.

The Hydrolysis Reaction of this compound

This compound reacts readily with water in a hydrolysis reaction that is often described as violent.[1][2] This reactivity is not limited to liquid water; the compound is also sensitive to atmospheric moisture.[3][4] The primary products of this hydrolysis are isopropanol, carbon dioxide, and hydrogen chloride.[4][5][6][7]

The overall reaction can be summarized as follows:

(CH₃)₂CHOC(O)Cl + H₂O → (CH₃)₂CHOH + CO₂ + HCl

This reaction is highly exothermic and the production of corrosive hydrogen chloride gas necessitates careful handling in well-ventilated areas and with appropriate personal protective equipment.[8]

Quantitative Analysis of Hydrolysis Kinetics

The hydrolysis of this compound is a rapid process. Kinetic studies have provided quantitative data on the rate of this reaction at different temperatures. This information is critical for predicting the stability of the compound under various conditions and for designing quenching procedures in synthetic workflows.

| Parameter | Value | Temperature (°C) | Reference(s) |

| Rate Constant (k) | 3.54 x 10⁻⁴ s⁻¹ | 12.5 | [6] |

| 20.5 x 10⁻⁴ s⁻¹ | 24.5 | [6] | |

| Half-Life (t₁/₂) | 32.6 minutes | 12.5 | [6] |

| 5.6 minutes | 24.5 | [6] | |

| 5.6 minutes | 25 | [9] |

Reaction Mechanism: A Solvent-Dependent Dichotomy

The mechanism of this compound solvolysis, including hydrolysis, is complex and highly dependent on the properties of the solvent.[10][11] In highly ionizing solvents like water, the reaction predominantly follows a unimolecular, ionization pathway (often analogized to an Sₙ1 mechanism).[10][12][13] Conversely, in more nucleophilic and less ionizing solvents, a bimolecular, association-dissociation (addition-elimination) mechanism is favored.[10][11]

In aqueous environments, the high ionizing power of water facilitates the departure of the chloride ion to form an acylium ion intermediate in the rate-determining step. This intermediate then rapidly reacts with water to form a carbamic acid derivative, which subsequently decomposes to the final products.

Caption: Unimolecular hydrolysis pathway of this compound in water.

In less polar, more nucleophilic solvents, the solvent molecule acts as a nucleophile, attacking the carbonyl carbon of the this compound. This forms a tetrahedral intermediate, which then eliminates the chloride ion and subsequently decomposes. While less significant in pure water, this pathway can be relevant in mixed aqueous-organic solvent systems.

Caption: Bimolecular hydrolysis pathway of this compound.

Experimental Protocols for Studying Hydrolysis

The kinetics of this compound hydrolysis are typically studied by monitoring the production of hydrochloric acid over time. A common experimental setup involves:

-

Reaction Initiation: A small, precise amount of this compound is introduced into a thermostatted reaction vessel containing pure water or a specific solvent mixture.

-

Monitoring: The concentration of the produced acid is monitored. This can be achieved through:

-

Conductivity measurements: The increase in ionic species (H⁺ and Cl⁻) leads to a change in the conductivity of the solution.

-

pH measurements: A pH electrode can track the decrease in pH as HCl is formed.

-

Titration: Aliquots of the reaction mixture can be periodically removed and titrated with a standardized base to determine the acid concentration.

-

-

Data Analysis: The rate constants are calculated by fitting the concentration-time data to the appropriate rate law (typically first-order for the unimolecular pathway). The Grunwald-Winstein equation is often employed in broader solvolysis studies to correlate the reaction rates with solvent nucleophilicity and ionizing power, providing mechanistic insights.[10][12]

Caption: Experimental workflow for kinetic analysis of IPCF hydrolysis.

Factors Influencing Reactivity

Several factors can influence the rate and outcome of the reaction between this compound and water:

-

Temperature: As indicated by the kinetic data, an increase in temperature significantly accelerates the rate of hydrolysis.

-

pH: The reaction is catalyzed by both acids and alkalis.[1]

-

Catalysts: Certain metals, particularly iron, can catalyze the decomposition of this compound.[7]

-

Solvent Composition: In mixed solvent systems, the ratio of water to organic solvent will affect the reaction mechanism and rate due to changes in solvent ionizing power and nucleophilicity.

Safe Handling and Storage Considerations

The high reactivity of this compound with water and moisture dictates stringent handling and storage protocols:

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[1][5][14] Storage at or below 0°C is recommended.[1][7] It is crucial to protect the compound from moisture.[1] Explosions have been reported when stored improperly, such as in a refrigerator where ignition sources may be present.[2][14]

-

Handling: Use in a well-ventilated area, and avoid contact with skin, eyes, and clothing.[1] In case of a spill, do not use water for cleanup.[6] Use dry, non-combustible absorbent materials.[6]

-

Incompatible Materials: Avoid contact with water, acids, alkalis, strong oxidizing agents, alcohols, amines, and metals.[1][3]

Conclusion

This compound's reactivity with water is a defining characteristic that is both a cornerstone of its synthetic utility and a primary safety concern. The reaction is rapid, exothermic, and produces corrosive byproducts. Mechanistically, it exhibits a fascinating dependence on solvent properties, primarily following a unimolecular ionization pathway in aqueous media. For researchers and professionals in drug development, a deep understanding of these kinetic and mechanistic details is essential for the safe and effective application of this versatile reagent. Adherence to strict handling and storage protocols is non-negotiable to mitigate the risks associated with its water-sensitive nature.

References

- 1. valsynthese.ch [valsynthese.ch]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. nj.gov [nj.gov]